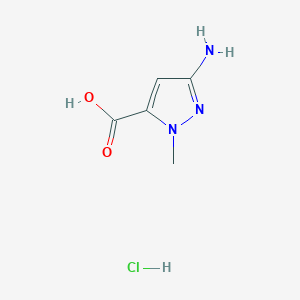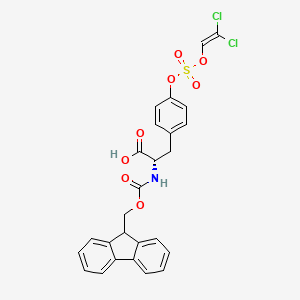
1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine hydrochloride (MPTZ-HCl) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the piperazine family and is a derivative of the thiazole ring. It is a white solid, soluble in water and ethanol, and has a melting point of around 125°C. MPTZ-HCl has been used in a variety of biochemical and physiological studies and has demonstrated a wide range of applications.
Applications De Recherche Scientifique
1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine hydrochloride has been used in a variety of scientific research applications. It has been used in the study of cell signaling pathways, as it has been found to inhibit the activity of protein kinase C (PKC). It has also been used in the study of neurotransmission, as it has been shown to inhibit the release of dopamine from neurons. Additionally, 1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine hydrochloride has been used in the study of drug metabolism, as it has been found to inhibit the activity of cytochrome P450 enzymes.
Mécanisme D'action
The mechanism of action of 1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine hydrochloride is not fully understood. However, it is believed to act as an inhibitor of PKC, which is involved in the regulation of cell signaling pathways. It is also believed to inhibit the release of dopamine from neurons, which is involved in neurotransmission. Additionally, it is believed to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism.
Biochemical and Physiological Effects
1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine hydrochloride has been found to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of PKC, as well as inhibit the release of dopamine from neurons. It has also been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs. Additionally, it has been found to have anti-inflammatory and anti-oxidant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine hydrochloride has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively inexpensive compound, making it accessible for a wide range of research applications. Additionally, it is relatively easy to synthesize and is relatively stable, making it suitable for long-term storage. However, it has a relatively low solubility in water and is not suitable for use in human clinical trials.
Orientations Futures
There are a number of potential future directions for the use of 1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine hydrochloride. One potential direction is the use of 1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine hydrochloride in the development of novel drugs for the treatment of neurological disorders. Additionally, it could be used in the development of new compounds for the treatment of inflammation and oxidative stress. Additionally, it could be used in the development of new compounds for the inhibition of cytochrome P450 enzymes, which are involved in drug metabolism. Finally, it could be used in the development of new compounds for the treatment of cancer.
Méthodes De Synthèse
1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine hydrochloride can be synthesized through a variety of methods. One method involves the reaction of piperazine and 1-(5-methyl-4-phenyl-1,3-thiazol-2-yl) acetic acid, followed by treatment with hydrochloric acid. Another method involves the reaction of piperazine with 1-(5-methyl-4-phenyl-1,3-thiazol-2-yl) ethyl ester, followed by treatment with hydrochloric acid. Both methods result in the formation of the desired compound, 1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine hydrochloride.
Propriétés
IUPAC Name |
5-methyl-4-phenyl-2-piperazin-1-yl-1,3-thiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S.ClH/c1-11-13(12-5-3-2-4-6-12)16-14(18-11)17-9-7-15-8-10-17;/h2-6,15H,7-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHHYDQJDNTFND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N2CCNCC2)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)piperazine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B6351069.png)



![[1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B6351091.png)



![3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride; 95%](/img/structure/B6351114.png)




